5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole
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Overview
Description
5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of two chlorine atoms, one on the benzene ring and the other on the phenyl ring attached to the oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-amino-5-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of 5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole can be synthesized.
Oxidation Products: Oxidation may lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its structural features, it has potential as an antimicrobial agent against various bacterial and fungal strains.
Pharmaceuticals: It can be explored for its potential as a drug candidate in the treatment of diseases such as cancer and inflammation.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Agriculture: It may be utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens. The presence of chlorine atoms enhances its binding affinity to these targets, leading to effective inhibition. The exact pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-(2-chlorophenyl)-1,3-benzoxazole: Lacks the additional chlorine atom on the benzene ring.
5-bromo-2-(2-chlorophenyl)-1,3-benzoxazole: Contains a bromine atom instead of a chlorine atom on the benzene ring.
5-chloro-2-phenyl-1,3-benzoxazole: Lacks the chlorine atom on the phenyl ring.
Uniqueness: The presence of two chlorine atoms in 5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole makes it unique compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-8-5-6-12-11(7-8)16-13(17-12)9-3-1-2-4-10(9)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNBGABNQZYOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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